Dodec-8-enyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodec-8-enyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h5-6H,3-4,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCYDSJQVVGOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCCCCCCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
107874-02-2 (Denacyl) | |
| Record name | 8-Dodecenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037338402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10860410 | |
| Record name | 8-Dodecen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37338-40-2 | |
| Record name | Orfralure | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37338-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Dodecenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037338402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Dodecen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodec-8-enyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Alkyne Reduction Routes:a Common and Versatile Approach Involves the Synthesis of an 8 Dodecyn 1 Ol Precursor Followed by a Stereoselective Reduction of the Triple Bond.
Synthesis of (Z)-8-Dodecenyl Acetate (B1210297): The partial hydrogenation of 8-dodecyn-1-yl acetate using a Lindlar catalyst (palladium on calcium carbonate poisoned with lead) or a Ni-P2 catalyst typically yields the (Z)-isomer with high stereoselectivity. researchgate.net For example, reduction with a NiP-2 catalyst can produce (Z)-8-dodecenyl acetate with 85% isomeric purity. researchgate.net Subsequent acetylation of the resulting (Z)-8-dodecen-1-ol gives the final product. One study reported achieving a stereoisomer ratio of 92:8 (Z:E) through catalytic hydrogenation. researchgate.net
Synthesis of (E)-8-Dodecenyl Acetate: The reduction of 8-dodecyn-1-ol (B13422076) with a dissolving metal, such as sodium in liquid ammonia (B1221849) or lithium aluminum hydride (LiAlH₄) in a suitable solvent, stereoselectively produces (E)-8-dodecen-1-ol. researchgate.netscielo.br Acetylation then provides (E)-8-dodecenyl acetate with high isomeric purity, for instance, 90% purity was achieved after reduction with lithium aluminum hydride and subsequent acetylation. researchgate.net
Wittig Type Olefination Reactions:the Wittig Reaction and Its Modifications, Such As the Horner Wadsworth Emmons Hwe Reaction, Are Powerful Tools for Forming Carbon Carbon Double Bonds with Good Stereocontrol.oup.comgoogle.com
To synthesize (Z)-8-dodecenyl acetate (B1210297), a phosphonium (B103445) ylide derived from an eight-carbon phosphonium salt can be reacted with butanal under salt-free conditions to favor the formation of the (Z)-alkene. researchgate.net
For the (E)-isomer, the Schlosser modification of the Wittig reaction or the HWE reaction using a phosphonate (B1237965) ester generally provides the (E)-alkene as the major product.
Cross Coupling Reactions:catalytic Cross Coupling Reactions Offer Another Efficient Method for Constructing the Dodecenyl Backbone.
A notable example involves the coupling of a Grignard reagent with an acetate (B1210297), catalyzed by a lithium cuprate (B13416276) complex (Li₂CuCl₄). researchgate.netresearchgate.net For instance, the reaction between the Grignard reagent derived from 1-bromo-6-(tetrahydropyranyloxy)hexane and (E)-2-hexenyl acetate in the presence of Li₂CuCl₄ can be used to prepare (E)-8-dodecen-1-ol, which is then acetylated. researchgate.net
Other Methods:
Identification in Specific Insect Pheromone Blends
Dodec-8-enyl acetate, in its various isomeric forms, has been identified as a component of the sex pheromone blends for several significant pest species. The precise blend composition, including the ratio of isomers and the presence of other compounds, is critical for species-specific recognition and effective attraction.
The Oriental Fruit Moth (Grapholita molesta) is a major pest affecting stone fruits and pome fruits. Its sex pheromone is a well-studied blend primarily consisting of two isomers of this compound: (Z)-8-dodecenyl acetate and (E)-8-dodecenyl acetate nih.gov. Research indicates that the aerial release of (Z)-8-dodecenyl acetate by calling females can range significantly, with a mean release rate of 8.48 ± 7.26 ng/hr. The proportion of the (E) isomer to the (Z) isomer in the emitted pheromone is remarkably constant, reported at 4.20 ± 0.60% nih.gov. While these two isomers form the core of the pheromone blend, trace amounts of (Z)-8-dodecenol and dodecyl acetate have also been detected nih.gov. For effective mating disruption, a blend of (Z/E)-8-dodecenyl acetates in a ratio of approximately 93:6, often in combination with (Z)-8-dodecen-1-ol, has proven highly effective researchgate.net.
| Component | Isomer/Form | Proportion/Role | Citation |
| This compound | (Z)-isomer | Major component, primary attractant | nih.gov |
| This compound | (E)-isomer | Minor component, ratio to (Z) is 4.20 ± 0.60% | nih.gov |
| This compound | (Z/E) mixture | 93:6 ratio highly effective with (Z)-8-dodecen-1-ol | researchgate.net |
| Dodec-8-en-1-ol | (Z)-isomer | Minor component, synergist in blends | nih.gov, researchgate.net |
| Dodecyl acetate | N/A | Minor component | nih.gov |
The Plum Fruit Moth (Grapholita funebrana) also utilizes this compound isomers in its sex pheromone communication bcpc.orgpherobase.com. Specifically, cis-8-dodecenyl acetate has been identified as the sex attractant for this species researchgate.net. Research also indicates that related species, such as Grapholita lobarzewskii (sometimes referred to as Grapholita janthinana), are attracted to blends of (E)-8-dodecenyl acetate and (Z)-8-dodecenyl acetate, with maximum attractiveness observed at ratios between 80-95% researchgate.net.
The Macadamia Nut Borer (Cryptophlebia ombrodelta) is a significant pest of macadamia crops. Its sex pheromone blend has been characterized, with (Z)-8-dodecenyl acetate identified as the main component researchgate.netresearchgate.net. Field studies have shown that a blend comprising 93% (Z)-8-dodecenyl acetate, 4% (E)-8-dodecenyl acetate, 1% (Z)-8-dodecenol, and 2% (Z)-7-dedecenyl acetate attracted the highest number of males compared to other tested blends researchgate.net.
| Component | Isomer/Form | Percentage in Blend | Citation |
| This compound | (Z)-isomer | 93% | researchgate.net |
| This compound | (E)-isomer | 4% | researchgate.net |
| Dodec-8-en-1-ol | (Z)-isomer | 1% | researchgate.net |
| Dodec-7-enyl acetate | (Z)-isomer | 2% | researchgate.net |
For Eucosma giganteana, commonly known as the Giant Eucosma Moth, (E)-8-dodecenyl acetate has been identified as a potential component of its sex pheromone blend mdpi.comdata.govresearchgate.net. Field studies conducted over two years showed significant attraction to (E)-8-dodecenyl acetate, suggesting its role in the species' chemical communication, possibly as a minor component mdpi.com. Twelve-carbon acetates, in general, appear to be important in the chemical ecology of Eucosma species researchgate.net.
This compound isomers have also been implicated in the pheromone communication of other Lepidopteran species:
Cydia nigricana (Pea Moth): While the primary sex pheromone of the Pea Moth (Cydia nigricana) is identified as (E,E)-8,10-dodecadienyl acetate, other compounds can influence attraction researchgate.netdiva-portal.org. Studies on related species suggest that monounsaturated compounds can play minor roles in pheromonal communication diva-portal.org.
Cydia strobilella (Spruce Seed Moth): Previous research suggested that monounsaturated components like (E)-8-dodecenyl acetate (in Canadian populations) and (Z)-8-dodecenol (in Polish and Dutch populations) could be sex pheromone components for Cydia strobilella. However, in studies of Swedish populations, these specific monounsaturated compounds did not elicit attraction, with the primary sex pheromone identified as a blend of dodecadienyl acetates researchgate.netnih.gov. Nevertheless, (E)-8-dodecenyl acetate is listed as an attractant for C. strobilella pherobase.com.
Gymnandrosoma aurantianum: The Macadamia Nut Borer moth, Gymnandrosoma aurantianum, utilizes (E)-8-dodecenyl acetate as the main component of its sex pheromone researchgate.netresearchgate.netnih.gov. Field tests have shown that a mixture of ocimene (a plant volatile) and (E)-8-dodecenyl acetate in a 10:1 proportion captured the highest number of both males and females, indicating a synergistic effect or enhanced attraction when combined with host plant volatiles researchgate.netresearchgate.net.
Cryptophlebia illepida (Koa Seedworm): (Z)-8-dodecenyl acetate is identified as a component of the mating pheromone for Cryptophlebia illepida bcpc.org.
Cydia notanthes: (Z)-8-dodecen-1-yl acetate is reported as the main component in the sex pheromones of Cydia notanthes, with its isomer, (E)-8-dodecen-1-yl acetate, potentially inhibiting attraction researchgate.net.
Pheromone Blend Optimization and Synergistic Effects
Optimizing pheromone blends by adjusting the ratios of isomers or combining them with other semiochemicals can significantly enhance their efficacy in attracting insects or disrupting mating. The synergistic effects observed in these blends underscore the complexity of insect olfactory perception.
For Grapholita molesta, blends containing (Z)-8-dodecenyl acetate, its (E) isomer, and (Z)-8-dodecen-1-ol have demonstrated superior performance compared to single-component formulations . The addition of (Z)-8-dodecen-1-ol, in particular, has been shown to act synergistically with the acetate isomers, leading to cross-adaptation in male moth antennae and a reduction in their orientation towards females . Similarly, for Gymnandrosoma aurantianum, combining the primary pheromone component, (E)-8-dodecenyl acetate, with host plant volatiles like ocimene in a specific ratio (10:1) resulted in the highest capture rates for both sexes, suggesting a synergistic interaction that improves monitoring and control efforts researchgate.netresearchgate.net.
Conversely, blend composition can also lead to inhibitory effects. In Eucosma notanthes, the addition of (E)-8-dodecenyl acetate to traps baited with (Z)-8-dodecenyl acetate significantly decreased male moth captures, highlighting the critical importance of precise blend ratios for effective attraction researchgate.net.
The precise ratios and combinations of these this compound isomers and other co-emitted compounds are crucial for species-specific communication. Variations in these blends can lead to reduced attraction, interspecies interference, or even repellent effects, demonstrating the fine-tuning of chemical communication in the insect world.
Compound Name List:
this compound (general term)
(Z)-8-dodecenyl acetate
(E)-8-dodecenyl acetate
(Z)-8-dodecen-1-ol
Dodecyl acetate
(Z)-7-dedecenyl acetate
(E,E)-8,10-dodecadienyl acetate
(E)-10-Dodecen-1-yl acetate
Ocimene
Biological Mechanisms of Action in Target Organisms
Olfactory System Interactions in Insects
Dodec-8-enyl acetate (B1210297) interacts with specific olfactory receptor neurons (ORNs) located on the antennae of target insect species. These ORNs are specialized to detect airborne semiochemicals, including pheromones. Upon release, the volatile molecules of dodec-8-enyl acetate travel through the air and reach the insect's antennae. Here, they encounter the sensilla, which house the ORNs. The interaction begins with the compound dissolving in the sensillar lymph, a fluid bathing the dendrites of the ORNs nih.govresearchgate.net. This initial interaction is facilitated by pheromone-binding proteins (PBPs), which bind to the pheromone and transport it to the ORNs researchgate.netnih.gov.
Pheromone-Binding Protein Dynamics
Pheromone-binding proteins (PBPs) are crucial soluble proteins found in the sensillar lymph of insect antennae researchgate.netnih.gov. They are believed to play a critical role in the detection and discrimination of pheromones. PBPs are thought to bind to pheromone molecules in the air, solubilize them in the aqueous sensillar lymph, and transport them to the olfactory receptors on the ORN membrane researchgate.netnih.govnih.gov. Research on Grapholita molesta (Oriental Fruit Moth) has identified several PBPs, with GmolPBP2 showing strong affinity for both (Z)-8-dodecenyl acetate and (E)-8-dodecenyl acetate nih.gov. The binding affinity (Ki) for GmolPBP2 was reported to be approximately 1.09 ± 0.04 μM for the (Z)-isomer and 1.10 ± 0.05 μM for the (E)-isomer nih.gov. This suggests that PBPs can selectively recognize and bind to specific pheromone components, including isomers of this compound, thereby influencing the specificity of olfactory perception researchgate.netnih.govnih.gov.
Olfactory Receptor Activation and Signal Transduction Pathways
Once transported by PBPs, this compound interacts with specific olfactory receptors (ORs) located on the ORN membrane nih.gov. Insect ORs are typically part of a complex consisting of an odorant-specific receptor (OrX) and a ubiquitous co-receptor (Orco) nih.govplos.org. The binding of this compound to the OrX subunit triggers a conformational change in the receptor complex. This leads to the activation of downstream signal transduction pathways. While the exact pathways can vary, they often involve ionotropic mechanisms where the activated receptor complex acts as a ligand-gated ion channel, allowing the influx of ions (e.g., Na+, Ca2+) into the neuron nih.govplos.org. This ion influx causes a depolarization of the neuron's membrane potential, generating an electrical signal nih.govockenfels-syntech.com. In some cases, G-protein-coupled pathways may also be involved, modulating the receptor's response nih.govplos.org. The specificity of the response is determined by the particular OrX subunit that binds this compound nih.govfrontiersin.org.
Electrophysiological Responses (e.g., Electroantennography (EAG), Single-Sensillum Recordings)
Electrophysiological techniques are vital for quantifying the insect's response to pheromones like this compound. Electroantennography (EAG) measures the summed electrical potential changes across the entire antenna when exposed to odorants ockenfels-syntech.com. Studies have shown significant EAG responses in male moths upon stimulation with this compound, indicating its detection by the olfactory system researchgate.net. For instance, research on Gymnandrosoma aurantianum demonstrated that female antennae exhibited increasing EAG activity with increasing doses of β-ocimene, and males showed significantly different responses to the highest dose compared to the control researchgate.net. While specific EAG dose-response data for this compound across various species are not detailed in the provided snippets, the technique is established for measuring the amplitude of response as a function of stimulus concentration, often leading to dose-response curves ockenfels-syntech.com.
Single-sensillum recordings (SSR) provide a more localized measure, recording the electrical activity of individual ORNs annualreviews.org. These studies can reveal the specificity of individual neurons to particular pheromone components or isomers. For example, research on pheromone-binding proteins suggests that certain PBPs exhibit differential affinities for isomers of this compound, implying that specific ORNs might be tuned to the (E) or (Z) configurations nih.gov. While direct SSR data for this compound are not extensively detailed in the provided text, the technique is a standard method for characterizing the firing patterns of ORNs in response to specific odorants annualreviews.org.
Behavioral Neurophysiology of Pheromone Perception
The perception of this compound ultimately translates into observable behaviors, primarily mate-seeking and attraction. The electrical signals generated in the ORNs are processed in the antennal lobe of the insect brain, where information is relayed to higher brain centers news-medical.net. This processing integrates signals from various ORNs, allowing the insect to interpret the presence and concentration of the pheromone. In male moths, detecting this compound typically initiates a directed flight towards the source of the pheromone . Studies have shown that blends containing this compound, often in combination with its isomers or other related compounds, are highly effective in attracting male moths researchgate.net. For instance, a blend of (E)-8-dodecenyl acetate, (Z)-8-dodecenyl acetate, and (Z)-8-dodecen-1-ol has been shown to outperform single-component formulations in attracting Grapholita molesta .
Sensory Adaptation and Cross-Adaptation Phenomena
Insect olfactory systems exhibit adaptation, a process where prolonged or repeated exposure to an odorant leads to a reduced sensitivity to that odorant mdpi.com. This mechanism helps prevent overstimulation and allows the insect to detect new or changing olfactory cues. For this compound, sensory adaptation would mean that continuous exposure to this pheromone can decrease the responsiveness of the olfactory neurons and, consequently, the behavioral attraction mdpi.com. Studies on related pheromones, such as (Z)-8-dodecenyl acetate in Grapholita molesta, have shown that repetitive stimulation can lead to desensitization, with the degree of desensitization dependent on the stimulation rate mdpi.com. Cross-adaptation, where exposure to one odorant reduces the response to a different, but structurally similar, odorant, can also occur. For example, (Z)-8-dodecen-1-ol has been shown to induce cross-adaptation in male moth antennae, reducing their orientation to females . This phenomenon highlights the importance of stereochemistry and structural similarity in pheromone perception and discrimination.
Applications in Integrated Pest Management Ipm
Mating Disruption Strategies in Agricultural Systems
Mating disruption is a cornerstone of IPM for the Oriental fruit moth and other lepidopteran pests, providing a selective and non-toxic alternative to conventional insecticides. This strategy involves permeating the agricultural landscape, such as a peach or apple orchard, with synthetic pheromones to interfere with the natural mate-finding process of the insects. The primary component used for the Oriental fruit moth is (Z)-8-dodecenyl acetate (B1210297), often blended with smaller quantities of (E)-8-dodecenyl acetate and (Z)-8-dodecen-1-ol to mimic the natural pheromone blend.
The disruption of sexual communication occurs through two main mechanisms:
Competitive Attraction : The numerous synthetic pheromone sources compete with calling female moths for the attention of males. Males follow the "false" pheromone trails from dispensers, reducing their chances of locating an actual mate.
Non-Competitive Disruption : High concentrations of the synthetic pheromone in the atmosphere can camouflage the natural pheromone plumes emitted by females. This can also lead to sensory overload or habituation in the male moths' antennae, impairing their ability to respond normally to a female's call.
For mating disruption to be effective, it is often recommended to apply it on a large, area-wide basis. This approach helps to reduce or eliminate "hot spots" of infestation and minimizes the chances of mated female moths migrating into the treated orchard from surrounding untreated areas. Research has shown that area-wide mating disruption programs can significantly reduce the need for insecticide sprays. For instance, a program in Victoria, Australia, helped growers halve their insecticide use in the first year, and by the second year, most growers did not need to spray for Oriental fruit moth at all.
Pest Monitoring and Trapping Methodologies
Pheromone-baited traps are a critical tool for monitoring pest populations, and their use is integral to the success of IPM programs that utilize dodec-8-enyl acetate. Monitoring serves several key purposes:
Establishing Biofix : The first capture of a male moth in a pheromone trap in the spring establishes the "biofix," which is the starting point for degree-day models used to predict pest development stages and time control measures.
Evaluating Mating Disruption Efficacy : In orchards treated with mating disruption, the absence or significant reduction of moth captures in traps indicates that the program is working effectively. If male moths can find the traps, they can likely also find females.
Detecting Pest Presence : Traps are used in detection surveys to determine if a pest is present in a specific area.
While essential, monitoring within a mating disruption zone presents challenges, as the high concentration of synthetic pheromones can interfere with the traps' effectiveness. To overcome this, traps may be placed in nearby untreated orchards to establish biofix. For some pests like the codling moth, which can also be a target in orchards where this compound is used for other pests, researchers have explored "combi-lures" that include both the sex pheromone and plant volatiles, such as pear ester, to increase the capture of both male and female moths. The placement and composition of lures are critical; for example, studies have shown that adding an acetic acid co-lure can increase codling moth catches, but its placement within the trap is crucial to avoid a negative effect.
Formulation and Dispenser Technologies for Pheromone Release
The effective release of this compound throughout an orchard for the entire flight period of the target pest is crucial for the success of mating disruption. Various formulation and dispenser technologies have been developed to achieve a controlled, season-long release. These technologies fall into three main categories:
Hand-Applied Passive Dispensers : These are the most widely used products and include various designs such as polyethylene tubes, clips, and wax dollops. Dispensers like 'Isomate' are filled with the liquid pheromone blend and are manually hung in the trees at specific densities. They release the pheromone passively over a prolonged period, often covering multiple pest generations with a single application.
Sprayable Microencapsulated Formulations : These liquid formulations contain the pheromone within tiny microcapsules that can be applied using standard orchard sprayers. This method offers flexibility, allowing for treatment on an as-needed basis and the ability to tank-mix with other pesticides. However, multiple applications are typically required for season-long control, and the product can be washed off by rain.
Aerosol Emitters : Also known as "puffers," these are battery-powered devices hung in the orchard at low densities (e.g., one to two per acre). They are programmable to release a fine mist of pheromone at specific intervals, often timed to coincide with the evening flight times of the moths. While easy to apply, they can be subject to mechanical issues, and achieving even coverage at orchard edges can be a challenge.
Table 1: Comparison of Pheromone Dispenser Technologies
| Dispenser Type | Advantages | Disadvantages |
|---|---|---|
| Hand-Applied Dispensers | Apply once per season; efficacy is well-established. | Labor-intensive application; may not last the entire season for late-ripening fruit. |
| Sprayable Formulations | Applied with standard equipment; can be timed as needed; can be tank-mixed. | Multiple applications needed; variable longevity; susceptible to rain wash-off. |
| Aerosol Emitters | Easy, single application; programmable release. | Potential for mechanical failure; coverage at edges can be problematic. |
Field Efficacy Research and Optimization of Application Protocols
A key finding is the importance of a multi-component pheromone blend. For the Oriental fruit moth, research has shown that while the binary acetate blend of (Z)- and (E)-8-dodecenyl acetate can eliminate male moth orientation to traps at high dosages, the inclusion of (Z)-8-dodecen-1-ol in the blend achieves complete disruption across all tested concentrations. This demonstrates the synergistic effect of minor components in the pheromone signal.
Efficacy is not just measured by trap shutdown but, more importantly, by the reduction in crop damage. Direct assessment of shoot and fruit damage is a critical measure of success. In an integrated program in Canada, pheromone treatment reduced the capture of Oriental fruit moths by an average of 98% and provided control of the pest that was similar to a conventional insecticide program. Furthermore, large-scale, area-wide application has been shown to be more effective than isolated treatments, as it reduces infestations at field edges and prevents immigration of mated females.
Table 2: Summary of Selected Field Efficacy Research
| Pest | Research Focus | Key Findings | Source |
|---|---|---|---|
| Oriental Fruit Moth (G. molesta) | Comparison of pheromone blend components | Inclusion of (Z)-8-dodecen-1-ol with the acetate blend effected complete disruption of male orientation at all concentrations tested. | |
| Oriental Fruit Moth (G. molesta) | Area-wide mating disruption vs. conventional control | The area-wide program reduced the number of insecticide sprays by half in the first year and eliminated them for most growers in the second year, while providing sufficient pest control. |
Analytical Methodologies for Research and Application
Chromatographic Techniques for Compound Separation and Identification
Chromatographic techniques are indispensable for the separation, identification, and quantification of dodec-8-enyl acetate (B1210297) and its isomers due to their structural similarities and the complex matrices in which they are often found.
Gas Chromatography (GC) is a primary tool for separating volatile organic compounds like dodec-8-enyl acetate. Its effectiveness is enhanced when coupled with various detectors. The separation of stereoisomers, such as the (E) and (Z) forms of this compound, often requires specialized columns, such as chiral-phase columns, to achieve baseline resolution and accurate quantification. Kovats Retention Index values are also utilized for identification and comparison across different chromatographic runs and columns. For instance, (Z)-8-dodecenyl acetate has reported Kovats Retention Index values on semi-standard non-polar columns of 1605 and on standard polar columns of 1978 and 1985. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful combination for both separation and identification. The mass spectrometer acts as a highly specific detector, generating fragmentation patterns that serve as a molecular fingerprint for the compound. Electron Impact Mass Spectrometry (EI-MS) is commonly used, providing characteristic fragment ions that aid in structural elucidation. For example, the EI-MS fragmentation of (E)-8-dodecenyl acetate has been reported to yield identifying features indicative of a monounsaturated acetate. researchgate.netucdavis.edu Key fragment ions often observed for related acetate compounds include m/z 43 (acetyl cation), m/z 55, and m/z 41. nih.gov
Furthermore, Gas Chromatography-Electroantennographic Detection (GC-EAD) is a vital technique in pheromone research. This method couples GC separation with the electrophysiological response of insect olfactory receptors. By recording the electrical signals from an insect's antenna as GC eluent passes over it, researchers can identify compounds that elicit a behavioral response, confirming their biological activity. researchgate.netucdavis.edu This is particularly useful for identifying pheromone components within complex insect extracts or synthetic blends. researchgate.net
Chemical derivatization, such as the reaction with m-chloroperbenzoic acid (MCPA) to form epoxides, followed by GC analysis, can also be employed to differentiate between the (E) and (Z) isomers, as the epoxides derived from each isomer will have distinct retention times. ucdavis.edu
Table 1: Representative GC-MS Fragmentation Data for Related Acetates
| Compound Name | CAS Number | Major Fragment Ions (m/z) | Reference |
| 11-Dodecenyl acetate | 35153-10-7 | 43, 55, 41, 68, 82 | nih.gov |
| (E)-8-Dodecenyl acetate | 38363-29-0 | Characteristic acetate fragments (e.g., 43) and alkene fragments | researchgate.netucdavis.edu |
Table 2: Kovats Retention Index for (Z)-8-Dodecenyl Acetate
| Column Type | Kovats Retention Index | Reference |
| Semi-standard non-polar | 1605 | nih.gov |
| Standard polar | 1978, 1985 | nih.gov |
Application as an Analytical Reference Standard
This compound, particularly in its purified isomeric forms, serves as a critical analytical reference standard. These standards are essential for calibrating analytical instruments such as Gas Chromatographs (GC) and GC-Mass Spectrometers (GC-MS). By comparing the retention times and mass spectra of unknown samples to those of certified reference standards, analysts can accurately identify and quantify this compound in various matrices, including synthetic pheromone formulations, environmental samples, or insect extracts.
Companies specializing in reference materials, such as LGC Standards and Dr. Ehrenstorfer, provide well-characterized this compound standards produced under stringent quality management systems (e.g., ISO/IEC 17025). lgcstandards.comlgcstandards.com This ensures the reliability and traceability of analytical results, which is paramount for regulatory compliance and research reproducibility. Its use as a benchmark verifies the performance of analytical methods, especially when analyzing volatile organic compounds like pheromones.
Methodologies for Quantifying Pheromone Release Rates
Quantifying the release rate of this compound from dispensing devices is crucial for optimizing its efficacy in mating disruption and monitoring programs.
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical tool for monitoring pheromone release rates over time. Samples collected from the vicinity of deployed dispensers, often using passive collection methods or specialized air samplers, are analyzed by GC-MS. This allows for the direct measurement of the concentration of this compound released.
Field studies frequently employ pheromone traps baited with synthetic lures. The number of insects captured in these traps over a specific period provides an indirect measure of pheromone effectiveness and, by extension, release rate and longevity. researchgate.netucdavis.edu Dosage tests have indicated that higher release amounts (e.g., 1 mg of pheromone blend) can lead to better trap performance compared to lower amounts (e.g., 0.1 mg). ucdavis.edu It is also noted that the release rate from typical dispensers is generally low. ucdavis.edu
Studies investigating the behavioral responses of target insects, such as male moths, often involve controlled exposure to specific concentrations of this compound. For instance, sensory adaptation studies have measured responses at aerial concentrations like 1 ng/m³ or 0.5 g/m³. These controlled experiments help to establish optimal release profiles for effective pest management.
Studies on Environmental Degradation and Persistence of Pheromone Formulations
Understanding the environmental fate, degradation, and persistence of this compound formulations is essential for assessing their ecological impact and ensuring regulatory compliance.
Concerns regarding environmental persistence have led to regulatory reviews. For example, the European Union revoked the approval for the combined (E,Z)-8-dodecenyl acetate blend in 2023, citing insufficient data on its environmental persistence. This necessitates that researchers and manufacturers consider alternative substances or seek specific derogations for their use.
Studies investigating the degradation kinetics of this compound in various environmental compartments, such as soil and water, are critical for filling these data gaps and addressing regulatory requirements. While (Z)-8-dodecenyl acetate is approved in the EU with an expiration date of 30/08/2037 and is considered low-risk, nih.gov (E)-dodec-8-enyl acetate, also approved until 30/08/2037, has shown moderate alerts for ecotoxicity, with significant data gaps identified. herts.ac.uk
Environmental precautions during handling and application emphasize preventing the release of the chemical into drains and the broader environment. echemi.com The development of formulations that control the release rate and potentially enhance biodegradability is an ongoing area of research to ensure the sustainability of pheromone-based pest control strategies.
Compound List:
(E)-8-Dodecen-1-yl acetate
(Z)-8-Dodecenyl acetate
(E)-8-dodecenol
(Z)-8-Dodecen-1-ol
Future Research Directions
Advancements in Green Chemistry for Pheromone Synthesis
The chemical synthesis of insect pheromones like dodec-8-enyl acetate (B1210297) has traditionally relied on multi-step processes that can be resource-intensive. researchgate.net A significant future direction lies in the advancement of green chemistry principles to develop more environmentally benign and economically viable synthesis routes. Biotechnological production, such as yeast fermentation, has emerged as a promising alternative, potentially reducing greenhouse gas emissions by up to 90% compared to conventional chemical synthesis. herts.ac.ukherts.ac.uk Research in this area is expected to focus on optimizing microbial strains and fermentation conditions to increase yields and reduce production costs.
Another avenue of exploration is the use of biocatalysis, employing enzymes to perform specific chemical transformations with high selectivity and efficiency under mild reaction conditions. This approach can minimize the use of hazardous reagents and the generation of waste products. Future studies will likely concentrate on discovering and engineering novel enzymes for key steps in the synthesis of dodec-8-enyl acetate and its analogs. The overarching goal is to develop scalable and sustainable production methods that align with the principles of a circular economy.
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Advantages | Research Focus |
| Traditional Chemical Synthesis | Established and well-understood processes. | Improving efficiency and reducing byproducts. |
| Biotechnological (Fermentation) | Significantly lower greenhouse gas emissions, potential for using renewable feedstocks. herts.ac.ukherts.ac.uk | Strain optimization, increasing yield, and reducing downstream processing costs. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Discovery and engineering of novel enzymes, process optimization. |
Elucidation of Complex Olfactory Receptor Binding Mechanisms
Understanding how this compound is detected by the insect's olfactory system at a molecular level is crucial for designing more effective and specific pest control agents. Insect olfactory receptors (ORs) are a unique class of odorant-gated ion channels. biorxiv.org They are typically composed of a highly conserved co-receptor (Orco) and a variable odorant receptor subunit that confers ligand specificity. ijbs.com
Future research will likely employ cutting-edge techniques such as cryo-electron microscopy (cryo-EM) and molecular dynamics simulations to resolve the three-dimensional structures of the specific ORs that bind to this compound. nih.govfrontiersin.org These studies will aim to identify the key amino acid residues in the binding pocket that interact with the pheromone molecule. This detailed structural information will facilitate a deeper understanding of the forces and conformational changes involved in receptor activation. nih.gov Such insights could pave the way for the rational design of novel agonists or antagonists that can modulate the activity of these receptors with high precision, leading to new methods of pest attraction or repulsion.
Discovery and Characterization of Novel Pheromone Blends and Semiochemical Interactions
This compound is often a component of a more complex pheromone blend, and its activity can be significantly influenced by the presence of other compounds. For instance, the sex pheromone of the Oriental fruit moth, Grapholita molesta, is a blend that includes (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-dodecen-1-ol, and dodecanol. researchgate.net The precise ratio of these components is critical for optimal male attraction.
Future research will focus on identifying and characterizing novel components of pheromone blends in various pest species that utilize this compound. This involves the use of advanced analytical techniques to analyze the volatile compounds emitted by insects. Furthermore, there is a growing interest in understanding the role of semiochemicals from host plants in modulating insect responses to pheromones. Studies have begun to screen host plant volatiles for their attractant or repellent effects when combined with pheromone lures. slu.seinia.uy A deeper understanding of these complex interactions will enable the development of more effective multi-component lures that can enhance monitoring and control efforts.
Table 2: Components of the Oriental Fruit Moth (Grapholita molesta) Pheromone Blend
| Compound | Isomer | Typical Role |
| This compound | (Z) | Primary attractant |
| This compound | (E) | Behavioral modulator |
| Dodec-8-en-1-ol | (Z) | Synergist/Modulator |
| Dodecanol | - | Behavioral modulator |
Development of Next-Generation IPM Technologies and Delivery Systems
The effective use of this compound in integrated pest management (IPM) programs relies heavily on the technology used for its delivery. Current methods often involve slow-release dispensers for mating disruption. herts.ac.uk Future research will aim to develop next-generation delivery systems with improved performance and sustainability.
This includes the exploration of biodegradable polymers and other environmentally friendly materials for dispenser construction to reduce plastic waste in agricultural settings. Nanotechnology also offers exciting possibilities, such as the development of nano-encapsulated pheromone formulations that can provide more precise and prolonged release profiles, protecting the pheromone from environmental degradation. Additionally, advancements in "smart" delivery systems that can release the pheromone in response to specific environmental cues (e.g., temperature, humidity) or at specific times of day corresponding to pest activity could further enhance the efficacy and efficiency of pheromone-based control strategies.
Comprehensive Studies on Pheromone Dynamics in Diverse Agroecosystems
The performance of this compound as a pest management tool can be influenced by a variety of factors within the agroecosystem. Environmental conditions such as temperature, humidity, and UV radiation can affect the release rate and stability of the pheromone. The structure of the crop canopy can influence the dispersal of the pheromone plume, and the presence of other volatile organic compounds from plants can either enhance or inhibit its attractiveness. bcpc.org
Future research needs to conduct comprehensive studies to understand these dynamics in a wide range of agroecosystems. This will involve field trials in different crops and climatic regions to evaluate the efficacy of various this compound formulations and delivery systems. usda.gov The data gathered from these studies will be invaluable for developing predictive models that can help growers optimize the deployment of pheromone-based technologies for specific cropping systems. A more holistic understanding of pheromone ecology will be essential for the widespread adoption and long-term success of these sustainable pest management tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
